N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S11806455
CAS No.
M.F
C18H15NO5
M. Wt
325.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carbox...

Product Name

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C18H15NO5/c1-22-11-7-8-16(23-2)13(9-11)19-18(21)17-10-14(20)12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,19,21)

InChI Key

PVBOIEOCYOKLGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound classified as a chromene derivative. This compound features a chromene core structure fused with a carboxamide group and a dimethoxyphenyl substituent. Chromene derivatives are recognized for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. The specific structure of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide contributes to its unique chemical properties and biological interactions.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the carboxamide group may be replaced by other nucleophiles under suitable conditions.

Research indicates that N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets. The mechanism of action is believed to involve the inhibition of specific enzymes and proteins, disrupting cellular processes essential for disease progression. For instance, it may inhibit topoisomerases, which are crucial for DNA replication and transcription, thereby exerting anticancer effects. Additionally, the compound may increase bacterial cell membrane permeability, leading to cell death .

The synthesis of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

  • Condensation Reaction: The starting materials include 2,5-dimethoxyaniline and 4-oxo-4H-chromene-2-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
  • Purification: After stirring the reaction mixture at room temperature for several hours, purification is performed via recrystallization or column chromatography to isolate the desired product.

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Explored for its antimicrobial and anticancer properties.
  • Medicine: Investigated for therapeutic potential in treating diseases such as cancer and bacterial infections.
  • Industry: Used in developing new materials and chemical processes with specific properties .

Studies on N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have focused on its interactions with biological targets. The compound's ability to inhibit enzymes involved in DNA replication suggests its potential as an anticancer agent. Furthermore, its interactions with bacterial membranes indicate possible applications in combating bacterial infections. In vitro studies have shown promising results regarding its efficacy against various cancer cell lines and microbial strains .

N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives:

Compound NameStructural FeaturesBiological Activity
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamideDifferent substituentsVaries from N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
N-(2,5-dimethylphenylthioureido acid derivativesContains thioureido groupDifferent chemical and biological properties
N-(cyanomethyl)-4-oxo-4H-chromene-2-carboxamideCyanomethyl groupIntermediate in organic synthesis

The uniqueness of N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.09502258 g/mol

Monoisotopic Mass

325.09502258 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

Explore Compound Types